molecular formula C16H20N2O2 B190254 (1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine CAS No. 148240-65-7

(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B190254
CAS No.: 148240-65-7
M. Wt: 272.34 g/mol
InChI Key: CTMKVJFFLNHDQE-HOTGVXAUSA-N
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Description

(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two methoxyphenyl groups attached to an ethane-1,2-diamine backbone

Scientific Research Applications

(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compounds described in the patent, which could potentially include “(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine”, are said to inhibit penicillin-binding proteins . These proteins are a family of essential bacterial enzymes involved in the synthesis of peptidoglycan, the major structural polymer found in the bacterial cell wall .

Future Directions

The compounds described in the patent, including potentially “(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine”, are seen as promising antibacterial agents, particularly in the treatment of bacterial infections . They could play a significant role in the future development of new antibiotics, especially considering the increasing problem of antibiotic resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methoxybenzaldehyde and ethylenediamine.

    Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with ethylenediamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imines or other oxidized derivatives.

    Reduction: Further reduction of the compound can lead to the formation of more reduced amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles for substitution reactions.

Major Products Formed

    Oxidation: Imines, oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine
  • (1S,2S)-1,2-Bis(3-methoxyphenyl)ethane-1,2-diamine
  • (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine

Uniqueness

(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the position of the methoxy groups on the phenyl rings. This configuration can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to its isomers and analogs.

Properties

IUPAC Name

(1S,2S)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMKVJFFLNHDQE-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(C2=CC=CC=C2OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]([C@H](C2=CC=CC=C2OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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